REACTION_CXSMILES
|
[C:1]([O-:4])([O-:3])=O.[C:5]([O-:8])([O-])=[O:6].OO.OO.OO.[Na+].[Na+].[Na+].[Na+].[F:19][C:20]([F:31])([C:27]([F:30])([F:29])[F:28])[C:21]([F:26])([F:25])C(Cl)=O>C(Cl)(F)(F)C(Cl)(Cl)F>[F:31][C:20]([F:19])([C:27]([F:28])([F:29])[F:30])[C:21]([F:25])([F:26])[C:1]([O:4][O:8][C:5](=[O:6])[C:21]([F:26])([F:25])[C:20]([F:31])([F:19])[C:27]([F:30])([F:29])[F:28])=[O:3] |f:0.1.2.3.4.5.6.7.8|
|
Name
|
|
Quantity
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3.73 mL
|
Type
|
reactant
|
Smiles
|
FC(C(C(=O)Cl)(F)F)(C(F)(F)F)F
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].C(=O)([O-])[O-].OO.OO.OO.[Na+].[Na+].[Na+].[Na+]
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Name
|
|
Quantity
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50 mL
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Type
|
solvent
|
Smiles
|
C(C(F)(Cl)Cl)(F)(F)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
the resulting slurry is stirred magnetically for 3.3 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
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The reaction mixture is filtered through a pad of Drierite® on glass wool
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Type
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WASH
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Details
|
washing through with fresh CFC-113
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Type
|
CUSTOM
|
Details
|
to remove any unreacted percarbonate
|
Type
|
CUSTOM
|
Details
|
has been removed by filtration through Drierite®
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Type
|
WASH
|
Details
|
the peroxide solution is washed three times with 45–50 ml of water
|
Reaction Time |
3.3 h |
Name
|
|
Type
|
|
Smiles
|
FC(C(C(=O)OOC(C(C(C(F)(F)F)(F)F)(F)F)=O)(F)F)(C(F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |